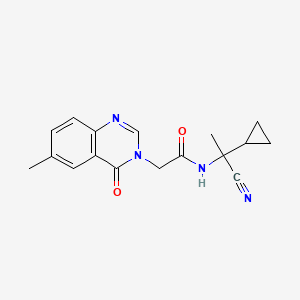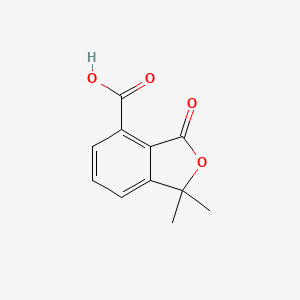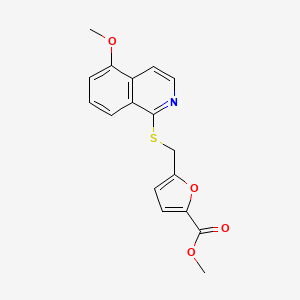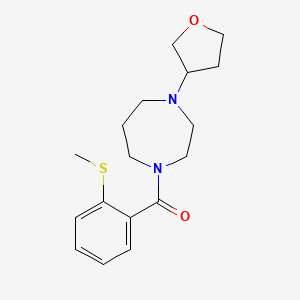![molecular formula C10H15NO2 B2842225 [2-(Dimethoxymethyl)phenyl]methanamine CAS No. 1782436-85-4](/img/structure/B2842225.png)
[2-(Dimethoxymethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. X-ray Crystallography and DFT Studies
- Application : The Schiff base compounds related to [2-(Dimethoxymethyl)phenyl]methanamine have been studied using X-ray crystallography and density functional theory (DFT). These studies focus on the hydrogen bonding of bidentate pyrrolide-imine Schiff base ligands, which are crucial for understanding molecular interactions in various chemical processes.
- Reference : Akerman & Chiazzari, 2014.
2. Catalyst in Transfer Hydrogenation Reactions
- Application : Compounds derived from this compound have been used in synthesizing N-heterocyclic ruthenium(II) complexes. These complexes have shown efficient catalytic activity in the transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalytic processes.
- Reference : Karabuğa et al., 2015.
3. Synthesis of Palladium and Platinum Complexes
- Application : Schiff base ligands, which include derivatives of this compound, have been used to synthesize new palladium (Pd)II and platinum (Pt)II complexes. These complexes have applications in anticancer research, demonstrating significant activity against various human cancerous and noncancerous cell lines.
- Reference : Mbugua et al., 2020.
4. Impurities in Benzylation Reactions
- Application : In the context of organic synthesis, a side product related to this compound has been identified as an impurity that can act as a poison in certain catalytic processes, specifically in thiourea-catalyzed glycosylations.
- Reference : Colgan et al., 2016.
5. Surface-Catalyzed Reactions
- Application : Studies on surface-catalyzed reactions involving gases and this compound derivatives have been conducted. These studies help in understanding the formation of active-site imines, which are crucial in various biochemical and industrial processes.
- Reference : Mascavage et al., 2006.
6. Synthesis of Unsymmetrical Pincer Palladacycles
- Application : Derivatives of this compound have been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state.
- Reference : Roffe et al., 2016.
7. Synthesis of Novel 1,3-Dithiolane Compound
- Application : A novel 1,3-Dithiolane compound related to this compound has been synthesized and characterized. This compound's structure and properties have potential applications in various chemical and pharmaceutical industries.
- Reference : Zhai Zhi-we, 2014.
Properties
IUPAC Name |
[2-(dimethoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXKLUMFSAEIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[1-(3-Thienyl)cyclopropyl]methyl}amine](/img/structure/B2842143.png)






![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2842154.png)

![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)



![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2842165.png)
